4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ilaprazole: A proton pump inhibitor with a similar pyrimidine core structure.
Omeprazole: Another proton pump inhibitor used to treat acid-related disorders.
Pantoprazole: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness: 4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and piperidinyl groups contribute to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methoxy-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4O2/c1-13-8-15(5-6-18-13)23-11-14-4-3-7-21(10-14)16-9-17(22-2)20-12-19-16/h5-6,8-9,12,14H,3-4,7,10-11H2,1-2H3 |
InChI Key |
TUPYTESMAUWFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=CC(=NC=N3)OC |
Origin of Product |
United States |
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